

6-Bromo-1H-indazole-3-carbaldehyde suppliers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-1H-indazole-3-carbaldehyde

Cat. No.: B1293364

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An In-depth Technical Guide to **6-Bromo-1H-indazole-3-carbaldehyde** for Researchers and Drug Development Professionals

Introduction

6-Bromo-1H-indazole-3-carbaldehyde is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and materials science. Its indazole core, substituted with a bromine atom and a formyl group, makes it a versatile synthetic intermediate. This functionality allows for further chemical modifications, rendering it a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.^[1] Research has indicated its utility as a key intermediate for compounds with potential anti-cancer and anti-inflammatory properties.^[1] This guide provides a comprehensive overview of its chemical properties, commercial availability, and essential experimental protocols for its synthesis and quality control.

Physicochemical and Commercial Data

Sourcing high-quality starting materials is critical for reproducible research and development. The following tables summarize the key physicochemical properties of **6-Bromo-1H-indazole-3-carbaldehyde** and list several commercial suppliers.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	885271-72-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₅ BrN ₂ O	[1] [2] [4] [5]
Molecular Weight	225.04 g/mol	[1] [2] [4] [5]
Appearance	Light yellow to brown solid/powder	[1]
Purity	≥95% - ≥98% (technique- dependent)	[1] [2] [3]
Boiling Point	414.1°C at 760 mmHg	[4]
Density	1.8 ± 0.1 g/cm ³	[4]
Storage Conditions	0-8 °C or -20°C, sealed, away from moisture	[1]
MDL Number	MFCD06738286	[1] [3]

Table 2: Commercial Suppliers and Purity

Supplier	Reported Purity	Notes
Ningbo Inno Pharmchem	≥97%-98%	Manufacturer and supplier based in China.[2]
Chem-Impex	≥ 98% (HPLC)	Offers the compound for various research applications. [1]
Apollo Scientific	≥95%	UK-based supplier with stock available in various quantities. [3]
JW PharmLab LLC	98%	Available through distributors like Fisher Scientific.[6]
ChemScene LLC	95%	Available through distributors like Sigma-Aldrich/Merck.
Nanjing Jubai Biopharm	98% / 99%	Trader on the ECHEMI platform.[4]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and quality control of **6-Bromo-1H-indazole-3-carbaldehyde**, compiled from publicly available chemical literature.

Synthesis Protocol: Nitrosation of 6-Bromo-indole

A common and efficient route to synthesize 1H-indazole-3-carbaldehydes involves the nitrosation of corresponding indole precursors.[7] This method provides a direct conversion with high yields.

Objective: To synthesize **6-Bromo-1H-indazole-3-carbaldehyde** from 6-bromo-indole.

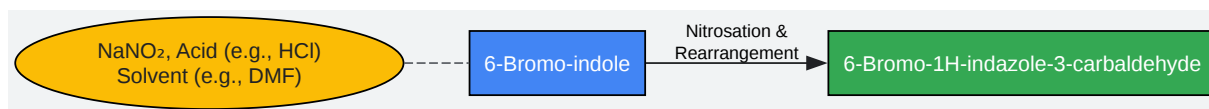
Materials:

- 6-Bromo-indole
- Sodium nitrite (NaNO₂)

- Hydrochloric acid (HCl) or other suitable acid
- Dimethylformamide (DMF) or other appropriate solvent
- Water
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolution: Dissolve 6-bromo-indole in the chosen solvent (e.g., DMF) in a reaction flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.
- Acidification: Slowly add the acid (e.g., HCl) to the cooled solution while maintaining the temperature.
- Nitrosation: Prepare an aqueous solution of sodium nitrite. Add this solution dropwise to the reaction mixture. A reverse addition, where the indole solution is added to the nitrosating agent, may minimize side reactions.[7]
- Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50°C) for an extended period (e.g., 48 hours) until completion, monitored by Thin Layer Chromatography (TLC).[7]
- Work-up: Quench the reaction by pouring the mixture into ice water. If a precipitate forms, it can be collected by filtration.
- Purification: The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the final product, **6-Bromo-1H-indazole-3-carbaldehyde**.



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Caption: A simplified reaction scheme for the synthesis of **6-Bromo-1H-indazole-3-carbaldehyde**.

Quality Control Workflow

Ensuring the identity, purity, and stability of **6-Bromo-1H-indazole-3-carbaldehyde** is paramount. A multi-step analytical approach is typically employed.^[8]

Objective: To verify the quality of a synthesized or purchased batch of the compound.

1. Physical and Spectroscopic Characterization:

- **Appearance:** Visually inspect the sample to ensure it matches the description of a light yellow to brown solid.
- **Melting Point:** Determine the melting point range and compare it to reference values. A sharp melting point is indicative of high purity.
- **Mass Spectrometry (MS):** Analyze the sample to confirm its molecular weight (225.04 g/mol). The isotopic pattern of bromine ($^{19}\text{Br}/^{81}\text{Br}$) should be observable.^[8]
- **NMR Spectroscopy (^1H NMR, ^{13}C NMR):** Dissolve the sample in a suitable deuterated solvent (e.g., DMSO- d_6) and acquire spectra. The chemical shifts, integration, and coupling patterns should be consistent with the structure of **6-Bromo-1H-indazole-3-carbaldehyde**.
- **Infrared (IR) Spectroscopy:** Analyze the sample to identify characteristic functional group vibrations, such as the aldehyde C=O stretch and N-H bonds of the indazole ring.

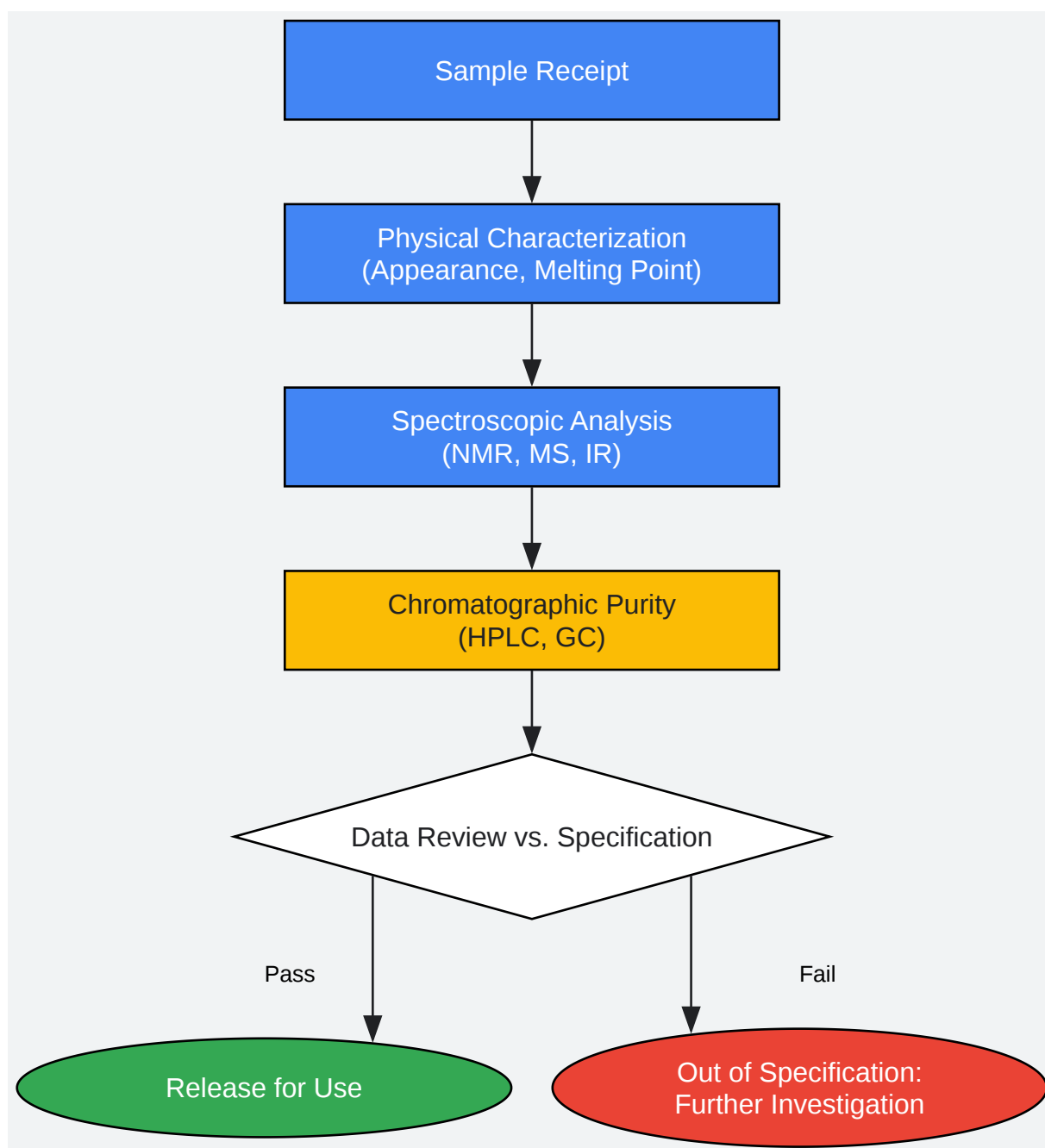
2. Chromatographic Purity Assessment:

- **High-Performance Liquid Chromatography (HPLC):** This is the primary method for quantifying purity.^{[1][8]}
 - **Method:** Develop a stability-indicating HPLC method using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water). Use a UV detector set to an appropriate wavelength.

- Analysis: Calculate purity based on the area percentage of the main peak relative to all other peaks.
- Gas Chromatography (GC): Useful for detecting volatile organic impurities that may be present from the synthesis.^[8]
 - Method: Use a GC system with a Flame Ionization Detector (FID) and a suitable capillary column.
 - Analysis: Identify and quantify any volatile impurities.

3. Final Assessment:

- Compare all collected data against the pre-defined specifications. If all results are within the acceptable limits, the batch can be released for use. If not, further investigation or re-purification is required.



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Caption: A typical quality control workflow for **6-Bromo-1H-indazole-3-carbaldehyde**.

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- To cite this document: BenchChem. [6-Bromo-1H-indazole-3-carbaldehyde suppliers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293364#6-bromo-1h-indazole-3-carbaldehyde-suppliers]

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